3-Chloro-N,N-bis(cyanomethyl)benzamide
Description
3-Chloro-N,N-bis(cyanomethyl)benzamide is a benzamide derivative featuring a chloro substituent at the 3-position of the benzene ring and two cyanomethyl groups attached to the nitrogen atom. Its synthesis likely follows a multi-component coupling reaction involving a benzoyl chloride derivative, formaldehyde, and trimethylsilyl cyanide (TMSCN) under copper catalysis, as reported for analogous N,N-bis(cyanomethyl)amines . The compound’s structure combines a rigid aromatic core with flexible cyanomethyl groups, making it a candidate for applications in organic synthesis, coordination chemistry, or materials science.
Properties
Molecular Formula |
C11H8ClN3O |
|---|---|
Molecular Weight |
233.65g/mol |
IUPAC Name |
3-chloro-N,N-bis(cyanomethyl)benzamide |
InChI |
InChI=1S/C11H8ClN3O/c12-10-3-1-2-9(8-10)11(16)15(6-4-13)7-5-14/h1-3,8H,6-7H2 |
InChI Key |
MCAVEAMXWWEXPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC#N)CC#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations:
- Substituent Effects: The chloro group in 3-Chloro-N,N-bis(cyanomethyl)benzamide offers moderate electronegativity and steric bulk compared to bromo (higher reactivity) or fluoro (smaller size) analogs .
- Synthetic Flexibility: Copper-catalyzed MCRs enable efficient synthesis of bis(cyanomethyl) derivatives, while acylation with pre-formed amines (e.g., diallylamine) is preferred for allyl or bulky substituents .
- Physical State: Most bis(cyanomethyl) derivatives are oils (e.g., N-Benzyl-N,N-bis(cyanomethyl)amine), whereas nitroso analogs like N,N-Bis(cyanomethyl)nitrous amide form crystalline solids .
Functional and Application-Based Comparisons
Reactivity in Catalysis
- Coordination Chemistry: The cyanomethyl groups in this compound can act as ligands for transition metals, similar to N-Benzyl-N,N-bis(cyanomethyl)amine, which facilitates copper-catalyzed reactions .
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